molecular formula C23H25ClN2O3 B2424834 2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide CAS No. 851408-32-7

2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide

Cat. No.: B2424834
CAS No.: 851408-32-7
M. Wt: 412.91
InChI Key: GVHGMQWUAOVAIF-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide is a complex organic compound with a unique structure that combines a chlorophenoxy group and a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent, such as 2-bromo-2-methylpropane, under basic conditions to form 2-(4-chlorophenoxy)-2-methylpropane.

    Quinoline Derivative Synthesis: The quinoline derivative can be synthesized through a series of reactions starting from 2,4-dimethylquinoline. This involves oxidation to form the 2-oxo derivative, followed by alkylation with an appropriate ethylating agent.

    Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the quinoline derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized at the quinoline moiety to form quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline derivative, potentially forming alcohols.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the quinoline moiety.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-[2-(2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide: Lacks the dimethyl groups on the quinoline moiety.

    2-(4-bromophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide: Contains a bromine atom instead of chlorine.

    2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylpropanamide: Has an ethyl group instead of a methyl group on the propanamide moiety.

Uniqueness

The presence of both the chlorophenoxy group and the dimethylquinoline derivative in 2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide provides unique chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

851408-32-7

Molecular Formula

C23H25ClN2O3

Molecular Weight

412.91

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide

InChI

InChI=1S/C23H25ClN2O3/c1-14-5-6-16-13-17(21(27)26-20(16)15(14)2)11-12-25-22(28)23(3,4)29-19-9-7-18(24)8-10-19/h5-10,13H,11-12H2,1-4H3,(H,25,28)(H,26,27)

InChI Key

GVHGMQWUAOVAIF-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C(C)(C)OC3=CC=C(C=C3)Cl)C

solubility

not available

Origin of Product

United States

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